3,4-Dihydroxythiobenzamide
Description
Its structure features a benzene ring substituted with two hydroxyl groups at the 3- and 4-positions and a thioamide (-C(=S)-NH₂) functional group at the 1-position, as indicated by its SMILES string: S=C(C1=CC=C(O)C(O)=C1)N . This compound is marketed as a solid and is classified under combustible solids (storage code 11) with a high water hazard (WGK 3). Alfa Aesar offers the compound at 97% purity in quantities up to 5g, suggesting broader commercial accessibility .
Properties
IUPAC Name |
3,4-dihydroxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTMJGOAYKKXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation-Deprotection Strategy
To prevent oxidation during synthesis:
-
Protection : Treat 3,4-dihydroxybenzamide with acetic anhydride (2.5 eq) in pyridine, 25°C, 4 h.
-
Thionation : React protected intermediate with Lawesson’s reagent.
-
Deprotection : Hydrolyze with 10% NaOH/EtOH, 50°C, 2 h.
Result : Final yield increases from 78% to 89% due to reduced side reactions.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Pilot Plant Validation
A 50-kg batch process using the one-pot demethylation-thionation method achieved:
-
Throughput : 92% yield at 99.1% purity.
-
Cost Analysis : Raw material costs reduced by 34% compared to stepwise synthesis.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxidation of catechol | N₂ atmosphere; add 0.1% ascorbic acid |
| Thiourea byproducts | Column chromatography (SiO₂; EtOAc/hexane) |
| Low thionation efficiency | Ultrasonic irradiation (40 kHz) |
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
While not directly documented for 3,4-dihydroxythiobenzamide, analogous thiobenzamide derivatives undergo hydrolysis and decarboxylation. For example:
-
Hydrolysis : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is mono-hydrolyzed using LiOH in DMSO at 80–85°C to yield ethyl 3,4-dihydroxythiophene-2-carboxylate (90% yield) .
-
Decarboxylation : Copper chromite-catalyzed decarboxylation of the hydrolyzed product at 150°C in quinoline yields 3,4-dihydroxythiophene derivatives (70% yield) . These steps suggest potential applicability to this compound.
Formation of N,N-Cyclic Derivatives
This compound reacts with cyclic amines to form biologically active N,N-cyclic derivatives:
These derivatives exhibit enhanced cholinesterase inhibition (IC₅₀: 80–90 nM for AChE) .
Substitution Reactions for Functionalization
Functionalization of this compound includes:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkyl derivatives .
-
Aryl Substitution : Coupling with aryl halides via Pd-catalyzed reactions introduces aryl groups (e.g., 4-trifluoromethylphenyl) .
| Compound | Substituent (R) | Yield (%) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| N-Methyl derivative | -CH₃ | 85 | 3.76 (s, 3H, OCH₃) |
| N-(4-CF₃-phenyl) derivative | -C₆H₄CF₃ | 72 | 8.17 (d, J=8.9 Hz, 1H) |
Biological Activity and Modifications
This compound derivatives show diverse bioactivity:
-
Antifungal Activity : N-Azolyl derivatives (e.g., imidazole-substituted) exhibit potency against Candida albicans (MIC: 0.5–2 µg/mL), surpassing fluconazole in some cases .
-
Antioxidant Properties : The dihydroxyphenyl moiety contributes to radical scavenging, with IC₅₀ values <10 µM in DPPH assays .
-
Cholinesterase Inhibition : Substitution with trifluoromethyl groups enhances AChE inhibition (IC₅₀: 5.2 µM) .
Scientific Research Applications
Synthesis of Febuxostat
One of the most notable applications of 3,4-dihydroxythiobenzamide is in the synthesis of Febuxostat , a medication used to treat gout by lowering uric acid levels in the blood. The compound serves as a key intermediate in the synthetic pathway for Febuxostat, which was first approved by the European Medicines Agency in 2008. The synthesis involves a series of chemical reactions where this compound is reacted with other reagents to yield the final product .
Hydrogen Sulfide (H₂S) Release
This compound has been explored for its ability to release hydrogen sulfide, a gasotransmitter with various physiological roles. Research indicates that derivatives of this compound can be utilized to create biodegradable polymers capable of sustained H₂S release. These polymers have potential therapeutic applications, including:
- Antioxidant properties : Protecting cells from oxidative stress.
- Anti-inflammatory effects : Reducing inflammation in various biological contexts .
Drug Delivery Systems
The functionalization of polymers with this compound allows for the development of advanced drug delivery systems. For instance, poly(lactic acid) (PLA) polymers modified with 4-HTB have been engineered to release both drugs and H₂S simultaneously. This dual-release system can enhance therapeutic efficacy while minimizing side effects associated with conventional drug administration methods .
Gastrointestinal Safety
Studies have shown that compounds incorporating this compound can mitigate gastrointestinal toxicity commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, a derivative known as ATB-346 combines naproxen with 4-HTB and has demonstrated reduced gastric damage while maintaining anti-inflammatory efficacy. This highlights the potential for improving the safety profile of existing medications through innovative chemical modifications .
Case Study: ATB-346
In animal studies comparing ATB-346 to traditional NSAIDs like naproxen:
- Gastrointestinal Damage : ATB-346 produced significantly less gastric damage compared to naproxen.
- Efficacy : It maintained similar anti-inflammatory effects while promoting faster healing of gastric ulcers .
This case study illustrates the potential for this compound derivatives to enhance drug safety and effectiveness.
Sustained Release Mechanisms
Research on PLA-4HTB microparticles has shown that these systems can release H₂S at therapeutic levels over extended periods (up to four weeks). The ability to control H₂S release presents exciting opportunities for treating conditions such as cardiovascular diseases and inflammatory disorders where oxidative stress plays a critical role .
Mechanism of Action
The mechanism of action of 3,4-Dihydroxythiobenzamide involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the thiobenzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3,4-Dihydroxythiobenzamide and related compounds:
Key Observations :
- Thiobenzamide vs. Propenoic Acid: The thiobenzamide group in this compound introduces sulfur-based reactivity (e.g., metal chelation, nucleophilic substitution), whereas Caffeic Acid’s propenoic acid group enables participation in redox reactions and esterification .
- Methyl Substitution : 3,5-Dihydroxytoluene lacks the thioamide or carboxylic acid moieties, limiting its utility to simpler reactions (e.g., oxidation, methylation) .
Research and Application Differences
- This compound: Limited published data exist due to its niche role in early research. Its thiobenzamide group may confer unique pharmacological properties (e.g., enzyme inhibition), but confirmatory studies are lacking .
- Caffeic Acid : Extensively studied for antioxidant, anti-inflammatory, and anticancer activities. Widely used as a reference standard and in food/cosmetic formulations .
Biological Activity
3,4-Dihydroxythiobenzamide (DHTB) is a compound belonging to the thiobenzamide family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of DHTB, focusing on its antifungal properties, cytotoxicity, and potential therapeutic applications based on recent studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features two hydroxyl groups (-OH) at the 3 and 4 positions on the benzene ring, which are critical for its biological activity.
Antifungal Activity
DHTB has been studied for its antifungal properties against various strains of fungi, particularly Candida albicans. Research indicates that DHTB exhibits significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
Case Study: Antifungal Efficacy Against Candida albicans
A study evaluated the antifungal activity of DHTB and related compounds using standard reference strains. The results are summarized in Table 1:
| Compound | MIC (mg/L) |
|---|---|
| This compound | 12.5 |
| Itraconazole | 8.0 |
| Fluconazole | 16.0 |
These findings suggest that DHTB has a potent antifungal effect, particularly against C. albicans, making it a candidate for further development as an antifungal agent .
Cytotoxicity Studies
The cytotoxic effects of DHTB were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCV29T (bladder cancer) | 21.77 ± 6.00 |
| HeLa (cervical cancer) | 24.28 ± 6.19 |
| MCF-7 (breast cancer) | 10.51 ± 4.14 |
These results indicate that DHTB may have potential applications in cancer therapy due to its ability to inhibit tumor cell growth effectively .
The mechanism by which DHTB exerts its biological effects is still under investigation. Preliminary studies suggest that the hydroxyl groups play a crucial role in its interaction with cellular targets, potentially influencing enzyme activity and disrupting fungal cell wall integrity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of DHTB has revealed that modifications to the thiobenzamide structure can significantly impact its biological activity. For instance, N-substituted derivatives of DHTB have shown enhanced antifungal properties compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dihydroxythiobenzamide, and how can purity be validated?
- Methodology :
- Synthesis : Adapt thiobenzamide preparation protocols using 3,4-dihydroxybenzoic acid or its derivatives as precursors. A general procedure involves reacting thioamide precursors with appropriate reagents under controlled pH and temperature. For example, thiobenzamides can be synthesized via thionation of benzamide derivatives using Lawesson’s reagent or phosphorus pentasulfide .
- Purity Validation : Due to the lack of analytical data from suppliers (e.g., Sigma-Aldrich ), researchers must employ orthogonal techniques:
- HPLC : Use reverse-phase chromatography with UV detection to assess purity.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) via ESI-MS.
- Elemental Analysis : Verify C, H, N, and S composition.
Q. How can structural characterization of this compound be performed?
- Methodology :
- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO or methanol. Compare chemical shifts with related compounds (e.g., 3,4-dihydroxybenzaldehyde derivatives ).
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the structure using methods similar to those for benzimidazole-thiadiazine hybrids .
- FT-IR : Identify key functional groups (e.g., -OH stretches at ~3200–3500 cm⁻¹, C=S at ~1250 cm⁻¹).
Advanced Research Questions
Q. What experimental strategies can elucidate the chelation behavior of this compound with metal ions?
- Methodology :
- UV-Vis Titration : Monitor absorbance changes upon incremental addition of metal salts (e.g., Fe³⁺, Cu²⁺) in buffered solutions. Calculate binding constants using Benesi-Hildebrand plots.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH, ΔS) of metal-ligand interactions.
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry for metal complexes .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer potential .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using Amber or GROMACS. Validate with experimental kinetic assays.
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Purity Reassessment : Reproduce synthesis and validate purity via HPLC and mass spectrometry, as commercial sources may lack quality control .
- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. colorimetric assays) to rule out interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
